2-(2,4-Dichlorophenyl)pyrimidin-4-amine
Overview
Description
2-(2,4-Dichlorophenyl)pyrimidin-4-amine is an organic compound with the molecular formula C10H7Cl2N3. It belongs to the class of phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of 2-(2,4-Dichlorophenyl)pyrimidin-4-amine typically involves the reaction of 2,4-dichloropyrimidine with an appropriate amine. One common method is the electrophilic activation of amides, where certain amides react with carbonitriles under electrophilic activation conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(2,4-Dichlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential antibacterial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It belongs to the class of phenylpyrimidines, which are known to interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)pyrimidin-4-amine can be compared with other similar compounds, such as:
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine: This compound also belongs to the class of phenylpyrimidines and has similar structural features.
7-(4-chlorophenyl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one: Another phenylpyrimidine derivative with potential therapeutic applications.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various applications in research and industry.
Biological Activity
2-(2,4-Dichlorophenyl)pyrimidin-4-amine, also referred to as 6-(2,4-Dichlorophenyl)pyrimidin-4-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant studies.
The primary mechanism of action for this compound involves its interaction with Dipeptidyl Peptidase 4 (DPP4) . DPP4 is a cell surface glycoprotein that plays a crucial role in glucose metabolism and immune response. By inhibiting DPP4 activity, this compound may enhance insulin signaling and contribute to improved glycemic control in diabetic models.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits anticancer properties . It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (HCT116) and prostate cancer (PC-3). The compound's anticancer efficacy is attributed to its ability to interfere with critical signaling pathways involved in cell survival and proliferation.
Table 1: Anticancer Activity of this compound
In vitro studies have indicated that the compound's activity is comparable to standard chemotherapeutic agents such as 5-fluorouracil , highlighting its potential as a therapeutic agent .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it possesses both antibacterial and antifungal properties. The compound's effectiveness against specific strains can be attributed to its ability to disrupt microbial metabolic pathways.
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Candida albicans | 16 µg/mL |
Case Study: Anticancer Efficacy in Colorectal Cancer
A study conducted on human colorectal cancer cells (HCT116) evaluated the cytotoxic effects of this compound using the Sulforhodamine B assay. The results indicated a significant reduction in cell viability at concentrations reflecting its IC50 value of 1.16 µM , suggesting potent anticancer activity .
Case Study: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of the compound against common bacterial and fungal strains. The findings revealed that at a concentration of 16 µg/mL , the compound effectively inhibited the growth of Candida albicans, showcasing its potential for therapeutic applications in infectious diseases.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic window. Preliminary studies suggest favorable absorption characteristics; however, further research is needed to elucidate its metabolism and excretion pathways.
Toxicological assessments indicate that while the compound exhibits promising biological activity, careful evaluation of its safety profile is necessary before clinical application.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-6-1-2-7(8(12)5-6)10-14-4-3-9(13)15-10/h1-5H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSVVLPLEGRRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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